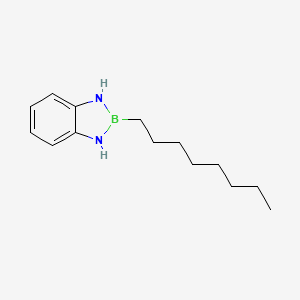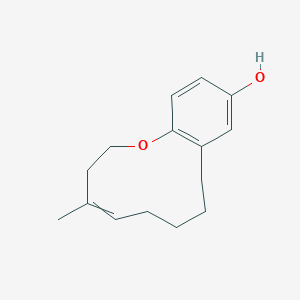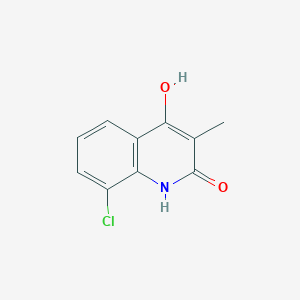![molecular formula C12H19N3O B12636377 [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine is an organic compound that belongs to the class of phenol ethers. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring, which is a six-membered nitrogen-containing aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine typically involves multi-step reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are then further reacted under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The pyrrolidine ring enhances the compound’s ability to bind to proteins and enzymes, thereby modulating their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Phenol ethers: Compounds such as ®-pyridin-4-yl [4-(2-pyrrolidin-1-ylethoxy)phenyl]methanol
Uniqueness
What sets [2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine apart is its unique combination of the pyrrolidine and pyridine rings, which confer distinct physicochemical properties and biological activities. This structural uniqueness makes it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
[2-(2-pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H19N3O/c13-10-11-3-4-14-12(9-11)16-8-7-15-5-1-2-6-15/h3-4,9H,1-2,5-8,10,13H2 |
Clave InChI |
CYMJKZHKFWVKOH-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCOC2=NC=CC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-cyclobutyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3H-1-benzofuran-2,4'-azepane]](/img/structure/B12636297.png)

![3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12636320.png)
![Benzoic acid, 4-[1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12636328.png)

![1H-Pyrazolo[3,4-f]isoquinoline, 1-(4-fluorophenyl)-5-(1-piperazinyl)-](/img/structure/B12636334.png)
![Butanoic acid, 4-[[2-(4-chlorobenzoyl)-4-methoxyphenyl]amino]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-oxo-, methyl ester, (3S)-](/img/structure/B12636350.png)
![N-(2-chloro-6-fluorobenzyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12636362.png)
![2-[1-(2-Chlorophenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12636370.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanol](/img/structure/B12636371.png)
![2,6-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12636374.png)



